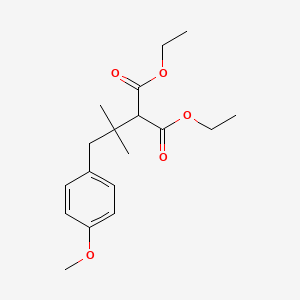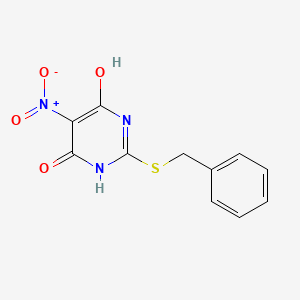![molecular formula C11H24O3Si B8380662 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid](/img/structure/B8380662.png)
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid
Descripción general
Descripción
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is crucial in multi-step organic syntheses, as it prevents unwanted reactions at the hydroxyl site. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is unique due to its specific structural arrangement, which provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance between steric protection and ease of deprotection, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13) |
Clave InChI |
LPOQMJJLBZAHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














